Product packaging for Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH(Cat. No.:CAS No. 2022956-37-0)

Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B2722747
CAS No.: 2022956-37-0
M. Wt: 562.64
InChI Key: YZWYFYUMGKONQA-JPPLNUHZSA-N
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Description

Overview of Non-Canonical Amino Acid Derivatives in Peptide Science

The 20 canonical amino acids, dictated by the genetic code, form the fundamental basis of proteins and peptides that govern a vast array of biological functions. nih.gov However, the field of medicinal chemistry has expanded its horizons beyond these natural building blocks, exploring the vast chemical space offered by non-canonical amino acids (ncAAs). nih.govacs.org These derivatives, which are not directly encoded by the genetic code, can be found in nature or synthesized in the laboratory. nih.gov The incorporation of ncAAs into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov By introducing ncAAs, chemists can fine-tune characteristics such as solubility, metabolic stability, and bioavailability, thereby overcoming some of the inherent limitations of natural peptides as therapeutic agents. nih.govnih.gov

Significance of Pseudoproline Derivatives in Overcoming Synthetic Challenges in Peptide Assembly

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by significant challenges, most notably the aggregation of the growing peptide chain. wikipedia.org This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to poor solvation, incomplete coupling reactions, and consequently, low yields and purity of the final product. wikipedia.orgchempep.com

Pseudoproline dipeptides have been developed as a powerful tool to mitigate these issues. wikipedia.orgsigmaaldrich.com By incorporating a pseudoproline moiety, which is a cyclic derivative of serine, threonine, or cysteine, a "kink" is introduced into the peptide backbone. chempep.comiris-biotech.de This structural disruption effectively breaks up the regular hydrogen bonding patterns responsible for β-sheet formation. chempep.comnih.gov As a result, the peptide chain remains better solvated, leading to improved coupling efficiency and higher yields of the desired peptide. wikipedia.orgchempep.com The use of pseudoproline dipeptides has proven to be particularly effective in the synthesis of historically "difficult" sequences, long peptides, and cyclic peptides. wikipedia.orgresearchgate.net

Historical Context and Evolution of Pseudoproline Strategy in Peptide Chemistry

The concept of using pseudoprolines to improve peptide synthesis was introduced to address the persistent problem of peptide aggregation during solid-phase peptide synthesis (SPPS). chempep.com The pioneering work in this area involved the creation of dipeptides derived from serine and threonine, which were reversibly protected as oxazolidine (B1195125) rings. wikipedia.orgchempep.com These cyclic structures mimic the conformation of proline, hence the name "pseudoproline." chempep.com

Initially described by Mutter and coworkers, the strategy was designed to disrupt secondary structures that lead to poor solubility and coupling inefficiencies. wikipedia.orgacs.org Over time, the utility of this approach has been extensively validated and expanded. chempep.com The strategy evolved to include cysteine-derived pseudoprolines, which form thiazolidine (B150603) rings. wikipedia.orgchempep.com The development of pre-formed Fmoc-protected pseudoproline dipeptides made their incorporation into standard Fmoc-based SPPS protocols seamless and efficient. wikipedia.orgbachem.com This has led to the routine use of pseudoproline dipeptides in both academic research and industrial applications, significantly increasing the success rate of synthesizing challenging peptide sequences. wikipedia.orgiris-biotech.de

Definition and Structural Features of Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH as a Cysteine-Derived Pseudoproline Dipeptide Building Block

This compound is a specialized chemical compound designed for use in peptide synthesis. chemimpex.com It is a dipeptide building block where an alanine (B10760859) (Ala) residue is linked to a cysteine-derived pseudoproline. cymitquimica.comiris-biotech.de The pseudoproline itself is formed by the reaction of a cysteine (Cys) residue with 2,4-dimethoxybenzaldehyde, creating a thiazolidine ring. iris-biotech.de This specific modification is denoted as Psi(Dmp,H)pro, indicating a pseudoproline derived from cysteine and dimethoxybenzaldehyde.

The entire molecule is protected at its N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group commonly used in solid-phase peptide synthesis. chemimpex.comchemimpex.com The presence of the Fmoc group allows for the selective deprotection and subsequent elongation of the peptide chain. chemimpex.com The thiazolidine ring structure serves a dual purpose: it acts as a temporary protecting group for the cysteine's thiol side chain and introduces the beneficial conformational kink characteristic of pseudoprolines. wikipedia.orgiris-biotech.de This ring is stable under the standard conditions of Fmoc SPPS but can be cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native cysteine residue. chempep.comsigmaaldrich.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (4R)-2-(2,4-Dimethoxyphenyl)-3-{N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl}-1,3-thiazolidine-4-carboxylic acid
CAS Number 2022956-37-0 cymitquimica.comiris-biotech.de
Molecular Formula C₃₀H₃₀N₂O₇S chemimpex.comcymitquimica.comiris-biotech.de
Molecular Weight 562.64 g/mol chemimpex.comcymitquimica.com
Appearance White to off-white powder chemimpex.com
Purity ≥ 97.5% chemimpex.comcymitquimica.com
Storage Temperature -20°C iris-biotech.de

This table is generated from data in the text and is for informational purposes only.

Research Significance and Potential in Advanced Molecular Construction and Conformational Control

The unique structural features of this compound and other pseudoproline dipeptides give them significant research value in advanced molecular construction and the precise control of peptide conformation. By inducing a cis-amide bond preference, pseudoprolines impose a distinct kink in the peptide backbone, which is a powerful tool for conformational control. wikipedia.orgiris-biotech.de This ability to dictate local geometry is crucial in the design of peptidomimetics with specific three-dimensional structures required for biological activity. researchgate.net

Furthermore, the temporary nature of the pseudoproline modification allows for the synthesis of complex peptides that might otherwise be inaccessible due to aggregation issues. wikipedia.orgresearchgate.net This has profound implications for the chemical synthesis of large proteins and aggregation-prone polypeptides, such as those associated with amyloid diseases. researchgate.netiris-biotech.de The enhanced solubility and coupling kinetics afforded by pseudoproline incorporation also facilitate more efficient convergent synthesis strategies, where smaller peptide fragments are synthesized and then ligated together. chempep.com Moreover, the ability to pre-organize a linear peptide into a conformation favorable for ring closure makes pseudoprolines valuable tools in the synthesis of cyclic peptides, a class of molecules with significant therapeutic potential. chempep.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30N2O7S B2722747 Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH CAS No. 2022956-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOTXNPPUPDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Ala Cys Psi Dmp,h Pro Oh and Its Integration into Peptide Sequences

Synthesis of the Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH Building Block

Precursor Synthesis: Cysteine Derivatization with 2,4-Dimethoxybenzaldehyde

The initial step in the synthesis of the Cys(Psi(Dmp,H)pro) moiety is the reaction of L-cysteine with an aldehyde, in this case, 2,4-dimethoxybenzaldehyde. This reaction forms a thiazolidine (B150603) ring, which acts as a temporary protecting group for the cysteine thiol and introduces a proline-like "kink" in the peptide backbone.

The general reaction involves the condensation of the amino and thiol groups of cysteine with the carbonyl group of the aldehyde to form the five-membered thiazolidine ring. This reaction is typically carried out in a suitable solvent system and may be facilitated by mild acidic or basic conditions to promote the cyclization. The 2,4-dimethoxybenzylidene (Dmp) group is chosen for its specific electronic properties that influence the stability and subsequent cleavage of the thiazolidine ring.

Formation of the Thiazolidine Ring System

The formation of the thiazolidine ring is a key structural feature of this pseudoproline dipeptide. This heterocyclic system is formed by the intramolecular cyclization of the Schiff base intermediate that results from the initial reaction between the amino group of cysteine and the aldehyde. The subsequent nucleophilic attack of the cysteine thiol on the imine carbon leads to the stable thiazolidine ring. The resulting product is a 2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid.

This thiazolidine derivative of cysteine serves as the precursor for the subsequent coupling with the N-terminally protected alanine (B10760859). The stereochemistry of the original L-cysteine is retained at the C4 position of the thiazolidine ring.

Fmoc Protection Strategies for Amino Functionality

Once the thiazolidine precursor is formed, it is coupled with an N-terminally protected L-alanine to form the dipeptide. For use in Fmoc-based solid-phase peptide synthesis, the N-terminus of the dipeptide must be protected with the fluorenylmethoxycarbonyl (Fmoc) group.

There are two primary strategies for the synthesis of the final Fmoc-protected dipeptide:

Coupling of Fmoc-Ala-OH with the Cysteine-thiazolidine precursor: In this approach, Fmoc-L-alanine is activated using standard peptide coupling reagents (e.g., carbodiimides like DIC, or uronium salts like HBTU) and then reacted with the free amino group of the 2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid.

Fmoc protection of the pre-formed Ala-Cys(Psi(Dmp,H)pro)-OH dipeptide: Alternatively, unprotected L-alanine can be coupled to the cysteine-thiazolidine precursor first, followed by the protection of the N-terminal amino group of the resulting dipeptide with an Fmoc-reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. chemicalbook.com

The choice of strategy depends on factors such as the stability of the thiazolidine ring to the coupling and protection conditions and the potential for side reactions. The pre-formation of the Fmoc-dipeptide is often preferred as it provides a ready-to-use building block for SPPS. wikipedia.org

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the final product. Key parameters for optimization include:

Solvent System: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

Coupling Reagents: The efficiency of the dipeptide formation can be influenced by the choice of activating agents and additives to minimize racemization.

Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

Purification Methods: Effective purification techniques, such as crystallization or chromatography, are essential to obtain the high-purity building block required for SPPS.

While specific yield data for the synthesis of this compound is not publicly available, the synthesis of similar pseudoproline dipeptides generally proceeds with moderate to good yields.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The primary application of this compound is its incorporation into peptide sequences during Fmoc-based solid-phase peptide synthesis. Its unique structure offers significant advantages, particularly in the synthesis of "difficult sequences" that are prone to aggregation. chempep.comnih.govbachem.com

Compatibility with Standard Fmoc/tBu Protocols

This compound is designed to be fully compatible with standard Fmoc/tert-butyl (tBu) solid-phase peptide synthesis protocols. iris-biotech.de It can be incorporated into a growing peptide chain using common coupling reagents such as HBTU/DIPEA or DIC/HOBt. The Fmoc protecting group is removed under standard basic conditions (e.g., 20% piperidine (B6355638) in DMF) to allow for the coupling of the next amino acid in the sequence.

A key feature of this building block is the lability of the thiazolidine ring to the final cleavage conditions. The 2,4-dimethoxybenzylidene (Dmp) protecting group is designed to be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin and remove the side-chain protecting groups. iris-biotech.de Upon cleavage, the native Ala-Cys sequence is regenerated.

Research on a similar compound, Fmoc-Ala-Cys(ψMe,Mepro)-OH, has provided insights into the acid lability of the thiazolidine ring. The study showed that the cleavage of the pseudoproline can occur within a few hours of TFA treatment, which is significantly shorter than previously reported for other thiazolidine-based pseudoprolines. nih.gov This demonstrates the practical utility of such building blocks in standard SPPS workflows.

Table 1: Acid Lability of a Cysteine-Based Pseudoproline Dipeptide in a Model Peptide

Peptide SequenceCleavage Time with TFA/TIS/H₂O (95:2.5:2.5)Remaining Pseudoproline (%)
Model Peptide with Ala-Cys(ψMe,Mepro)1 hour85%
Model Peptide with Ala-Cys(ψMe,Mepro)6 hours0% (Complete Cleavage)

Data adapted from a study on a similar pseudoproline dipeptide, Fmoc-Ala-Cys(ψMe,Mepro)-OH. nih.gov This table illustrates the kinetics of the cleavage of the thiazolidine ring under standard TFA conditions.

The use of this compound and similar pseudoproline dipeptides represents a significant advancement in the field of peptide synthesis, enabling the efficient and high-fidelity production of complex and previously challenging peptide sequences.

Coupling Efficiency and Reaction Kinetics in Pseudoproline Incorporation

The incorporation of pseudoproline dipeptides, such as this compound, is a strategic intervention to improve coupling efficiency, particularly in challenging peptide sequences prone to aggregation. The rationale behind their use lies in the conformational disruption they introduce into the growing peptide chain. By inducing a "kink" in the peptide backbone, these dipeptides effectively interrupt the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets. peptide.com This disruption prevents the peptide from collapsing onto itself, thereby maintaining better solvation and accessibility of the N-terminal amine for the incoming activated amino acid. chempep.com

While the primary benefit of pseudoprolines is the mitigation of aggregation-related poor coupling, the direct acylation of a pseudoproline monomer is often inefficient. The nitrogen atom within the thiazolidine ring of Cys(Psi(Dmp,H)pro) exhibits reduced nucleophilicity and is sterically hindered, leading to low coupling yields. chempep.com To circumvent this, pseudoprolines are almost exclusively incorporated as pre-formed dipeptide units, such as this compound. This approach has the dual advantage of introducing the structure-disrupting element while also extending the peptide chain by two residues in a single, efficient coupling step.

Standard coupling reagents used in Fmoc-SPPS are generally effective for the incorporation of pseudoproline dipeptides. The choice of coupling reagent can influence the reaction kinetics and efficiency, as outlined in the table below. Microwave-assisted coupling has also been shown to accelerate these reactions, which is particularly beneficial for the synthesis of long peptides. chempep.com

Coupling Reagent ClassSpecific ExamplesGeneral Performance in Pseudoproline Dipeptide Coupling
Uronium/Aminium Salts HBTU, HATUGenerally provide high coupling efficiency and are commonly used for pseudoproline dipeptide incorporation. chempep.com
Carbodiimides DIC/HOBtEffective for coupling, offering a balance of reactivity and cost-effectiveness. chempep.com
Phosphonium Salts PyBOPKnown for high reactivity and can be advantageous in difficult coupling scenarios.

Strategies for Mitigating Aggregation During SPPS

Peptide aggregation is a major obstacle in SPPS, leading to incomplete deprotection and coupling reactions, and consequently, lower yields and purity of the final product. The introduction of pseudoproline dipeptides like this compound is a primary strategy to combat this issue.

The thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety mimics the structure of proline, favoring a cis-amide bond conformation with the preceding amino acid (Alanine in this case). iris-biotech.de This induced cis-amide bond introduces a significant bend in the peptide backbone, disrupting the formation of regular secondary structures such as β-sheets, which are the primary cause of intermolecular aggregation. iris-biotech.de By breaking up these ordered structures, the peptide chains remain better solvated by the synthesis solvent (e.g., DMF or NMP), ensuring that the reactive sites are accessible for subsequent chemical transformations. chempep.com

The strategic placement of pseudoproline dipeptides within a peptide sequence is crucial for maximizing their aggregation-disrupting effect. Empirical guidelines suggest the following:

Insertion before known hydrophobic or aggregation-prone regions.

Optimal spacing of 5-6 amino acid residues between pseudoproline units or between a pseudoproline and a natural proline residue. peptide.com

A minimum of two amino acids should separate two pseudoproline units or a pseudoproline and a proline. peptide.com

In addition to the use of pseudoproline dipeptides, other strategies can be employed to mitigate aggregation, often in combination with pseudoprolines for particularly challenging sequences:

StrategyDescription
Chaotropic Salts The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks that contribute to aggregation.
Elevated Temperature Performing coupling reactions at higher temperatures can help to break up aggregates and improve reaction kinetics. Microwave irradiation is a common method for achieving this. peptide.com
Alternative Solvents Using more polar or "magic mixture" solvents (e.g., containing DMSO or ethylene (B1197577) carbonate) can enhance the solvation of the growing peptide chain. peptide.com
Low-Aggregation Resins The use of resins with a more hydrophilic character, such as those based on polyethylene (B3416737) glycol (PEG), can reduce on-resin aggregation. chempep.com

On-Resin Transformations and Side Reaction Management

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities that are often difficult to separate from the desired product. nih.gov The α-carbon of the amino acid being activated for coupling is the most susceptible to epimerization. Cysteine and histidine are particularly prone to this side reaction. peptide.com

The thiazolidine ring of this compound contains chiral centers. The stereochemical integrity of these centers is generally stable under standard Fmoc-SPPS conditions. A significant advantage of using a pseudoproline dipeptide at the C-terminus of a peptide fragment is the elimination of epimerization at this residue during fragment condensation reactions. peptide.com This is because the C-terminal residue is not activated for coupling in this context.

When incorporating the this compound dipeptide, the risk of epimerization at the alanine residue is managed by the same principles that apply to standard amino acid coupling. The choice of coupling reagent and the avoidance of excessive pre-activation times are key factors. Additives such as HOBt or its derivatives are known to suppress racemization. peptide.com

FactorInfluence on EpimerizationMitigation Strategy
Coupling Reagent Highly reactive reagents can increase the risk of epimerization.Use of reagents with proven low racemization potential (e.g., COMU) or the addition of racemization suppressants like HOBt. mesalabs.com
Base Strong, sterically hindered bases can promote epimerization.Use of a weaker base or a less hindered one, such as 2,4,6-collidine, can reduce racemization. mesalabs.com
Temperature Higher temperatures, as used in microwave-assisted synthesis, can increase the rate of epimerization.For susceptible residues, lowering the microwave coupling temperature can limit racemization. researchgate.net

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Cys motifs. It occurs through the cyclization of the aspartic acid side chain with the backbone amide nitrogen, leading to a succinimide (B58015) intermediate. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, as well as lead to epimerization at the aspartic acid residue. iris-biotech.de

The incorporation of pseudoproline dipeptides can effectively suppress aspartimide formation. peptide.com The conformational kink introduced by the pseudoproline disrupts the geometry required for the backbone nitrogen to attack the aspartyl side-chain ester, thus sterically hindering the cyclization reaction. iris-biotech.de While this has been well-documented for serine- and threonine-based pseudoprolines in Asp-Ser sequences, the principle extends to cysteine-based pseudoprolines. Placing this compound adjacent to an aspartic acid residue can therefore be an effective strategy to minimize this side reaction. However, it should be noted that under certain harsh conditions, such as elevated temperature and pressure in flow peptide synthesis, pseudoproline moieties have been observed to potentially catalyze aspartimide formation in some contexts, contrary to their intended purpose. mdpi.com

Other strategies to prevent aspartimide formation include:

Modified Asp Protecting Groups: Utilizing sterically bulky protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), can hinder the cyclization reaction.

Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue following the aspartic acid (e.g., in Fmoc-Asp(OtBu)-(Dmb)Gly-OH) effectively prevents aspartimide formation. iris-biotech.de

Modified Deprotection Conditions: Adding an acidic modifier like HOBt to the piperidine deprotection solution can reduce the rate of base-catalyzed aspartimide formation. researchgate.net

Post-Synthetic Modifications and Cleavage

A key feature of pseudoproline dipeptides is the reversibility of the thiazolidine or oxazolidine (B1195125) ring. The Cys(Psi(Dmp,H)pro) moiety is stable to the basic conditions of Fmoc deprotection but is designed to be cleaved under strongly acidic conditions. chempep.com This cleavage occurs concurrently with the removal of other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin.

The standard procedure involves treating the peptide-resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). thermofisher.com The mechanism of the acid-mediated ring opening involves protonation of the thiazolidine ring, followed by hydrolysis to regenerate the native cysteine residue with its free sulfhydryl group.

Commonly used cleavage cocktails for this purpose include:

TFA/H₂O/TIS (95:2.5:2.5): A standard cocktail where triisopropylsilane (B1312306) (TIS) acts as a scavenger to trap reactive carbocations released from other protecting groups.

Reagent K (TFA/phenol/H₂O/thioanisole/EDT): A more complex cocktail with a broader range of scavengers, particularly useful for peptides containing sensitive residues like tryptophan, methionine, or cysteine to prevent side reactions such as S-alkylation. nih.gov

The regeneration of the cysteine residue is typically efficient and complete within the standard cleavage time of 2-3 hours at room temperature. researchgate.net It is crucial to use appropriate scavengers in the cleavage cocktail to protect the newly liberated and highly reactive cysteine thiol group from re-alkylation or oxidation.

Cleavage Cocktail ComponentPurpose
Trifluoroacetic Acid (TFA) Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups, including the pseudoproline ring.
Water (H₂O) Facilitates the hydrolysis of the protonated thiazolidine intermediate.
Triisopropylsilane (TIS) Scavenger for carbocations.
Ethanedithiol (EDT) A potent scavenger for protecting the cysteine thiol group.
Thioanisole Scavenger, particularly for protecting tryptophan residues.
Phenol Scavenger and helps to solvate the peptide.

Following cleavage, the peptide is precipitated from the TFA solution with cold ether, purified (typically by reverse-phase HPLC), and characterized to confirm the successful regeneration of the native cysteine residue.

Orthogonal Deprotection Strategies for Complex Peptide Architectures

In the synthesis of multifaceted peptides, "orthogonality" is a critical concept. It refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. nih.govpeptide.com This strategy allows for the selective deprotection of specific functional groups at various stages of the synthesis, enabling complex modifications such as side-chain cyclization, branching, or the attachment of labels and reporter groups. peptide.compeptide.com

The standard approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. iris-biotech.de In this scheme, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while more permanent side-chain protection is typically afforded by acid-labile groups like tert-butyl (tBu), which are removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA). peptide.comiris-biotech.de The pseudoproline ring in this compound is designed to be compatible with this final step, as it is cleaved with TFA to regenerate the native cysteine residue. alfa-chemistry.com

Below is a table detailing common orthogonal protecting groups used in conjunction with the Fmoc/tBu strategy.

Protecting GroupTypical ApplicationDeprotection Reagent/ConditionStable To
Fmoc (9-fluorenylmethoxycarbonyl)Nα-amino protection20% Piperidine in DMFAcid (TFA), Mild Reductive Conditions
tBu (tert-butyl)Side-chain (Asp, Glu, Ser, Thr, Tyr)95% TFABase (Piperidine), Mild Reductive Conditions
Mtt (4-Methyltrityl) / Mmt (4-Methoxytrityl)Side-chain (Lys, Orn, His, Cys)1-2% TFA in DCMBase (Piperidine), Pd(0) Catalysts, Hydrazine
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Side-chain (Lys, Orn)2% Hydrazine in DMFAcid (TFA), Base (Piperidine), Pd(0) Catalysts
Alloc (Allyloxycarbonyl)Side-chain (Lys, Orn)Pd(Ph₃P)₄ / Scavenger (e.g., PhSiH₃)Acid (TFA), Base (Piperidine), Hydrazine

Advanced Synthetic Approaches: Automated Flow Chemistry Applications

Automated flow chemistry represents a significant advancement over traditional batch-based solid-phase peptide synthesis (SPPS). chimia.ch In a flow system, reagents and solvents are continuously passed through a column containing the resin-bound peptide. nih.gov This approach offers numerous advantages, particularly for the synthesis of long or complex sequences where challenges like aggregation can severely limit yield and purity. chimia.chthieme-connect.de The use of pseudoproline dipeptides like this compound is a strategy to disrupt secondary structures that lead to aggregation; flow chemistry provides a synergistic mechanical and chemical environment to further enhance this effect.

Key benefits of automated flow chemistry in SPPS include:

Enhanced Efficiency and Speed: Flow systems dramatically reduce cycle times for amino acid incorporation. By using pre-heated reagents and maintaining high reagent concentrations at the reaction site, coupling and deprotection steps can be completed in minutes. nih.govpentelutelabmit.com Some automated systems can achieve cycle times of less than two minutes per amino acid. nih.gov

Improved Washing and Reagent Exchange: The continuous flow of solvents ensures highly efficient washing of the solid support, effectively removing excess reagents and byproducts, which is often a limitation in batch synthesis. thieme-connect.de

Precise Temperature Control: Flow reactors allow for rapid and precise heating of the reaction mixture. nih.gov Performing synthesis at elevated temperatures (e.g., 60-70 °C) significantly accelerates both coupling and deprotection reactions, although care must be taken to avoid side reactions like racemization. thieme-connect.dersc.org

Reduced Reagent Consumption: While requiring a continuous stream, optimized flow protocols can be more economical by passing a concentrated band of activated amino acid through the resin bed, improving coupling efficiency with lower equivalents of reagents compared to some batch methods. chimia.ch

Real-Time Monitoring: Integrated detectors, such as UV-Vis spectrophotometers, can be used to monitor the removal of the Fmoc group in real-time, providing valuable data on the progress and success of each coupling cycle. nih.govthieme-connect.de

The synthesis of peptides prone to aggregation, for which this compound is designed, benefits greatly from the constant flow and efficient washing that prevents inter-chain hydrogen bonding and precipitation on the resin. The combination of chemical tools (pseudoprolines) and advanced instrumentation (flow synthesizers) pushes the boundaries of accessible peptide length and complexity. chimia.chthieme-connect.de

The table below summarizes typical parameters used in an optimized, automated flow chemistry SPPS protocol.

ParameterTypical Value/ConditionRationale
Cycle Time per Amino Acid1.8 - 5 minutesRapid reagent delivery and reaction at elevated temperatures accelerate the synthesis process. nih.govpentelutelabmit.com
Operating Temperature60 - 75 °CIncreases the rate of both deprotection and coupling reactions. rsc.org
Flow Rate5 - 20 mL/minEnsures efficient washing and rapid exchange of reagents at the solid support. rsc.org
Coupling ReagentsHATU, HBTU, or DIC/OxymaCommon activators used to form the active ester for amide bond formation. pentelutelabmit.comrsc.org
Amino Acid Concentration0.2 - 0.5 MHigh concentration drives the coupling reaction to completion quickly. pentelutelabmit.comrsc.org
Deprotection Reagent20-40% Piperidine in DMFStandard reagent for rapid Fmoc group removal, often heated to accelerate the process. pentelutelabmit.com

Conformational and Structural Analysis of Fmoc Ala Cys Psi Dmp,h Pro Oh Containing Peptides

Impact of the Pseudoproline Moiety on Peptide Backbone Conformation

Induction and Stabilization of cis-Amide Bonds

One of the most significant conformational effects of incorporating a pseudoproline moiety, such as in Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH, is the pronounced induction and stabilization of a cis-amide bond at the preceding peptide linkage (the Ala-Cys(Psi) bond in this case). acs.orgiris-biotech.deiris-biotech.de In a typical peptide chain, the trans conformation of the amide bond is overwhelmingly favored due to steric hindrance. However, the cyclic nature of the thiazolidine (B150603) ring in the pseudoproline residue significantly lowers the energy barrier for the trans-to-cis isomerization. acs.org

This preference for the cis conformation is driven by the steric interactions involving the substituents on the thiazolidine ring. acs.org The presence of the 2,4-dimethoxyphenyl (Dmp) group can further influence the cis/trans ratio. NMR studies on various pseudoproline-containing peptides have demonstrated that the nature of the substituents on the pseudoproline ring can be tailored to control the population of the cis isomer, with some systems achieving nearly 100% cis conformation. researchgate.net This reversible induction of a cis amide bond acts as a "molecular hinge," introducing a significant bend in the peptide backbone. acs.orgiris-biotech.deiris-biotech.de

Amide Bond Conformation Effect of Pseudoproline Significance
transEnergetically less favorable in the presence of a pseudoproline.Disruption of regular secondary structures.
cisPopulation significantly increased and stabilized.Introduction of a "kink" or turn in the peptide backbone.

Influence on Beta-Turn Formation and Other Secondary Structures

The localized "kink" induced by the cis-amide bond makes pseudoproline residues potent inducers of β-turns. nih.gov A β-turn is a secondary structural motif where the polypeptide chain reverses its direction. By forcing a cis conformation at the Xaa-Cys(Psi) bond, this compound can pre-organize the peptide backbone into a conformation that is conducive to the formation of a β-turn, specifically a type VI β-turn mimetic. researchgate.net

The structure-disrupting nature of pseudoprolines extends beyond just promoting turns. Their incorporation effectively disrupts the formation of undesirable secondary structures, particularly β-sheet aggregates, which can be a major challenge during solid-phase peptide synthesis (SPPS). chempep.comwikipedia.org By breaking the regular hydrogen bonding patterns required for β-sheet formation, peptides containing pseudoproline moieties exhibit increased solubility and improved coupling efficiencies during synthesis. chempep.comiris-biotech.de

Secondary Structure Influence of this compound
β-TurnPromotes and stabilizes β-turn conformations, particularly type VI mimetics. researchgate.net
β-SheetDisrupts interchain hydrogen bonding, preventing aggregation. chempep.comwikipedia.org
α-HelixThe induced kink can interrupt helical structures. bachem.com

Modulation of Conformational Flexibility

The introduction of a pseudoproline residue into a peptide chain generally leads to a reduction in local conformational flexibility. The thiazolidine ring constrains the dihedral angles (φ, ψ) of the cysteine residue, limiting the accessible conformational space. chempep.comacs.org This pre-organization of the peptide backbone can be advantageous in various applications, such as in the design of bioactive peptides where a specific conformation is required for receptor binding.

Spectroscopic Characterization Techniques

The conformational changes induced by the incorporation of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for the detailed conformational analysis of pseudoproline-containing peptides in solution. acs.orgresearchgate.net One-dimensional and two-dimensional NMR experiments can provide a wealth of information about the local and global conformation of the peptide.

Key NMR parameters used in these studies include:

Nuclear Overhauser Effect (NOE): The presence of strong sequential Hα(i)-Hα(i+1) NOEs and the absence of strong Hα(i)-HN(i+1) NOEs are characteristic of a cis amide bond.

Chemical Shifts: The chemical shifts of the α- and β-protons of the amino acid preceding the pseudoproline are sensitive to the cis/trans isomerization of the amide bond.

Coupling Constants: The 3JHNHα coupling constants can provide information about the backbone dihedral angle φ. researchgate.net

These NMR studies allow for the quantitative determination of the cis/trans ratio at the Ala-Cys(Psi) amide bond and can help to define the geometry of induced turns and other secondary structural elements. acs.orgnih.gov

X-ray Crystallography for High-Resolution Structural Determination of Pseudoproline-Containing Peptides

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including peptides, at atomic resolution nih.goviisc.ac.in. For a peptide incorporating the Fmoc-Ala-Cys(Ψ(Dmp,H)pro)-OH unit, this technique could provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the peptide backbone and the thiazolidine ring. The process involves growing high-quality single crystals of the peptide, which can be a challenging step, followed by diffraction data collection and structure solution iisc.ac.in.

Although a crystal structure for Fmoc-Ala-Cys(Ψ(Dmp,H)pro)-OH itself is not publicly available, crystallographic studies on other complex peptides and proline-containing structures provide a framework for what to expect nih.govmdpi.comnih.gov. Such an analysis would precisely define the influence of the Cys(Ψ(Dmp,H)pro) unit on the local peptide geometry. Key parameters that would be determined include the puckering of the thiazolidine ring (endo vs. exo), the cis/trans isomerization of the Ala-Cys peptide bond, and the spatial orientation of the 2,4-dimethoxyphenyl (Dmp) group. This high-resolution data is invaluable for validating and refining computational models and for understanding how the pseudoproline motif influences supramolecular assembly in the crystalline state nih.goviisc.ac.in.

Table 1: Representative Data Obtainable from X-ray Crystallography of a Pseudoproline Peptide
ParameterDescriptionExample Value Range
Space Group Describes the crystal's internal symmetry.P2₁, P2₁2₁2₁
Unit Cell (Å, °) The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.a=10-20, b=15-25, c=20-30, α=β=γ=90
Resolution (Å) The level of detail observed in the electron density map; lower values are better.1.0 - 2.5
Backbone Torsion Angles
φ (phi)The torsion angle around the N-Cα bond of the preceding residue (Alanine).-60° to -80°
ψ (psi)The torsion angle around the Cα-C' bond of the preceding residue (Alanine).+120° to +160°
ω (omega)The torsion angle of the Ala-Cys peptide bond, indicating cis (~0°) or trans (~180°) conformation.~0° (cis)
Ring Pucker
Puckering Amplitude (q)The degree of deviation from planarity.0.3 - 0.5 Å
Phase Angle (Φ)Defines the type of pucker (e.g., Cγ-endo or Cγ-exo).Varies

Note: This table is illustrative, showing the types of data obtained from X-ray crystallography. The values are hypothetical examples based on typical peptide structures.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, including quantum mechanics calculations and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational landscape of peptides where experimental data is scarce acs.orgnih.govnih.gov. These approaches can predict the preferred structures, flexibility, and interactions of peptides containing the Cys(Ψ(Dmp,H)pro) motif.

Predicting Conformational Preferences and Flexibility

Computational studies on model thiazolidine (Thz) dipeptides, such as N-acetyl-N'-methylamide of thiazolidine (Ac-Thz-NHMe), offer significant insight into the expected behavior of Fmoc-Ala-Cys(Ψ(Dmp,H)pro)-OH. These studies explore the potential energy surface of the molecule to identify stable low-energy conformations acs.orgfigshare.com.

Research indicates that thiazolidine dipeptides have distinct conformational preferences compared to standard proline dipeptides acs.org. In the gas phase or nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds (such as the γ-turn) are often favored. However, as solvent polarity increases (e.g., in water), these intramolecular bonds are weakened, and more extended structures, like the polyproline II (PPII) conformation, become more populated acs.orgfigshare.com. The thiazolidine ring strongly promotes a cis conformation for the preceding peptide bond (the Ala-Cys bond in this case), which is the primary mechanism for its disruption of β-sheet structures chempep.combachem.com. MD simulations can further elucidate the dynamic transitions between these conformational states, providing a measure of the peptide's flexibility and the timescales of these motions nih.gov.

Table 2: Calculated Relative Stabilities (kcal/mol) and Populations of Ac-Thz-NHMe Conformers
ConformationPuckeringAmide BondGas Phase (ΔE)Water (ΔG)Population in Water (%)
tFd Downtrans0.000.0049.9
cFu Upcis0.35-0.1233.1
tCu Uptrans0.601.359.8
cFd Downcis1.050.895.1
tCd Downtrans1.201.982.1

Data adapted from computational studies on model thiazolidine dipeptides acs.org. 't' and 'c' denote trans and cis amide bonds, respectively. 'F' and 'C' represent backbone conformations equivalent to PPII-like and γ-turn structures. 'd' and 'u' refer to down and up ring puckering.

Elucidating Molecular Interactions and Steric Effects of the Psi(Dmp,H)pro Motif

The Psi(Dmp,H)pro motif is characterized by the presence of a 2,4-dimethoxyphenyl (Dmp) group at the C2 position of the thiazolidine ring. This bulky substituent introduces significant steric hindrance, which further influences the peptide's conformational space.

The primary steric effect is the strong preference for a cis amide bond preceding the pseudoproline residue bachem.com. The Dmp group sterically clashes with the preceding amino acid's side chain (Alanine's methyl group) and the peptide backbone in a trans conformation, making the cis arrangement energetically more favorable. Studies on proline analogs with bulky 5-substituents have shown a similar dramatic shift in the cis/trans equilibrium nih.gov. Molecular modeling would reveal that the Dmp group restricts the rotation around the ψ (psi) backbone dihedral angle and influences the puckering of the thiazolidine ring. Furthermore, the aromatic Dmp group can engage in non-covalent interactions, such as π-stacking or cation-π interactions with other residues in a larger peptide sequence, potentially stabilizing specific folded structures.

Analysis of Thiazolidine Ring Pucker and Stereochemical Control

The five-membered thiazolidine ring in the Cys(Ψ(Dmp,H)pro) moiety is not planar and adopts puckered conformations, analogous to the proline ring nih.gov. The two primary puckered states are typically described as "down" (Cγ-endo) and "up" (Cγ-exo), which can interconvert acs.org. The preference for one pucker over the other is a subtle interplay of steric effects, substituent electronics, and solvent interactions.

Table 3: Calculated Energy Barriers for Ring Puckering Transitions in Model Pseudoprolines
Dipeptide TypeTransitionGas Phase Barrier (kcal/mol)Water Barrier (kcal/mol)
Thiazolidine Down → Up1.30.8
Thiazolidine Up → Down3.22.9
Proline Down → Up2.42.7
Proline Up → Down2.42.7

Data adapted from quantum-chemical calculations nih.gov. The lower barriers in thiazolidine compared to proline suggest greater ring flexibility.

Applications of Fmoc Ala Cys Psi Dmp,h Pro Oh in Advanced Molecular Design and Chemical Biology Tools

Design and Synthesis of Constrained Peptide Scaffolds

The incorporation of Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH into a peptide sequence is a powerful strategy for introducing conformational constraints. This is primarily due to the thiazolidine (B150603) ring of the pseudoproline, which mimics the puckered structure of proline and influences the geometry of the peptide backbone.

Creation of Structurally Defined Molecular Frameworks

The primary function of pseudoproline dipeptides like this compound in peptide synthesis is to disrupt the formation of undesirable secondary structures, such as β-sheet aggregation, which can hinder peptide assembly. nih.govchempep.com The thiazolidine ring induces a "kink" in the peptide backbone, which favors a cis-amide bond conformation over the more common trans-amide bond. nih.gov This disruption of interchain hydrogen bonding prevents peptide aggregation and enhances the solubility of the growing peptide chain. nih.govchempep.com

By strategically placing this compound within a peptide sequence, chemists can create a more defined three-dimensional structure. This is particularly valuable in the synthesis of long or hydrophobic peptides that are prone to aggregation. The result is a higher yield of the desired peptide and greater purity of the final product. The 2,4-dimethoxyphenyl (Dmp) group on the thiazolidine ring offers steric bulk and specific electronic properties that can further influence the local conformation and stability of the peptide scaffold.

Table 1: Impact of this compound on Peptide Synthesis
Peptide SequenceFeatureObservation without PseudoprolineObservation with this compound
(V-G-A-I-V)nAggregationHighSignificantly Reduced
Hydrophobic Peptide XSolubilityLowIncreased
Long Peptide Y (difficult sequence)Synthesis YieldLowImproved

Engineering of Specific Turn Motifs and Helical Structures

Beyond preventing aggregation, the conformational bias induced by this compound can be harnessed to engineer specific secondary structures, particularly β-turns and helical motifs. nih.gov β-turns are critical elements in the three-dimensional structure of many biologically active peptides and proteins, often mediating molecular recognition events.

The fixed dihedral angles of the pseudoproline ring act as a template, guiding the peptide backbone into a turn conformation. nih.gov By placing the pseudoproline dipeptide at a specific position in the peptide sequence, researchers can promote the formation of a well-defined β-turn. This has been demonstrated in the synthesis of cyclic peptides, where the pre-organization of the linear precursor by the pseudoproline-induced turn can significantly improve the efficiency of the cyclization reaction. nih.govacs.org While much of the foundational work has focused on serine and threonine-based pseudoprolines, the principles are applicable to cysteine-derived versions as well. nih.gov

Development of Peptidomimetics for Structural and Mechanistic Investigations

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or receptor affinity. This compound is a valuable building block for creating peptidomimetics that can be used as tools in chemical biology.

Mimicry of Native Peptide Conformations for Research Tools

The ability of this compound to enforce specific backbone geometries allows for the creation of peptidomimetics that lock a peptide into a bioactive conformation. Many natural peptides are flexible and exist in a conformational equilibrium, with only one or a few conformations being responsible for their biological activity. By incorporating a pseudoproline, a synthetic peptide can be constrained to adopt this active shape, leading to a more potent and specific research tool.

These conformationally constrained peptides can be used to study peptide-protein interactions, map receptor binding sites, and elucidate the structural requirements for biological activity. The thiazolidine ring serves as a stable, non-natural element that mimics a key structural feature of the native peptide.

Table 2: Conformational Effects of this compound in Peptidomimetics
Peptide TypeKey Structural FeatureConformational StateApplication
Native PeptideFlexible BackboneMultiple conformations in equilibriumBiological signaling
Peptidomimetic with PseudoprolineConstrained Backbone (Turn Motif)Locked in a bioactive conformationHigh-affinity receptor probe

Probes for Understanding Molecular Recognition Events at a Structural Level

Structurally defined peptidomimetics synthesized with this compound are invaluable as molecular probes. By presenting a fixed conformation to a biological target, these molecules can help to dissect the specific interactions that govern molecular recognition. For example, a series of constrained peptides can be synthesized to systematically probe the importance of different side-chain orientations for binding to a receptor.

The information gained from such studies can be used to build detailed models of peptide-receptor complexes and to design novel therapeutic agents with improved specificity and affinity. The Dmp group, with its potential for aromatic interactions, can also be a factor in the binding of these probes to their targets.

Enhancing Peptide Stability against Proteolytic Degradation for Research Applications

A major limitation of using natural peptides as research tools or therapeutic leads is their susceptibility to degradation by proteases. The peptide backbone can be cleaved by these enzymes, leading to a loss of activity. The introduction of a non-natural structural element like the thiazolidine ring of a pseudoproline can significantly enhance the proteolytic stability of a peptide.

The altered backbone geometry at the site of the pseudoproline can make the peptide a poor substrate for many proteases, which are often highly specific for their target sequences and conformations. This increased stability allows the peptide to persist for longer periods in biological assays, providing a more reliable tool for studying cellular processes. While the primary role of pseudoprolines is often seen as a synthesis aid, their impact on the stability of the final peptide is a significant advantage for their use in chemical biology.

Facilitating Synthesis of Challenging Peptide Sequences for Research Purposes

The synthesis of peptides, especially those that are long or rich in hydrophobic amino acids, is often hampered by the tendency of the growing chains to aggregate on the solid support. peptide.com This aggregation, driven by intermolecular hydrogen bonding to form stable β-sheet structures, can block reactive sites, leading to incomplete coupling and deprotection steps. chempep.compeptide.comacs.org this compound is a key reagent designed to mitigate these issues, enabling the successful synthesis of sequences that would otherwise be considered difficult or intractable. peptide.com

Overcoming Aggregation Issues in Hydrophobic and Elongated Peptides

The primary application of this compound is to prevent aggregation during SPPS. alfa-chemistry.comsigmaaldrich.com The thiazolidine ring within the pseudoproline structure forces the amide bond preceding it into a cis conformation, mimicking the effect of a natural proline residue. peptide.com This induced kink disrupts the formation of regular secondary structures like β-sheets, which are the main cause of aggregation. chempep.compeptide.comacs.org By breaking up these self-associating structures, the dipeptide improves the solvation of the peptide chain, ensuring that reagents have better access to the N-terminus for efficient chain elongation. chempep.comacs.org

The effectiveness of this approach has been demonstrated in the synthesis of notoriously difficult sequences. For instance, in a comparative synthesis of an analog of the influenza virus hemagglutinin peptide, a sequence known for its complexity, the use of Fmoc-Ala-Cys(ΨDmp,Hpro)-OH resulted in a significantly more homogeneous crude product compared to standard synthesis methods, which yielded a highly heterogeneous mixture. This highlights the dipeptide's potent ability to suppress aggregation and facilitate the clean assembly of aggregation-prone polypeptides. iris-biotech.de

Improving Yields and Purity in Complex Peptide Assembly

By effectively preventing aggregation, this compound directly contributes to more predictable and efficient acylation and deprotection kinetics. merckmillipore.com This enhanced synthetic efficiency translates into a marked improvement in the quality of the final product. The resulting crude peptides exhibit higher purity and greater solubility, which simplifies the subsequent purification process, often carried out by high-performance liquid chromatography (HPLC). merckmillipore.comgyrosproteintechnologies.com

Synthesis ParameterStandard Fmoc-SPPSFmoc-SPPS with this compoundReference
Crude Product PurityLow / Highly HeterogeneousHigh / Homogeneous merckmillipore.com
Peptide AggregationHighSignificantly Reduced chempep.compeptide.comacs.org
Overall YieldLow to ModerateSignificantly Increased merckmillipore.com
Purification DifficultyHighSimplified merckmillipore.com

Contributions to Cyclic Peptide Synthesis Methodologies

Cyclic peptides are of great interest in drug discovery due to their enhanced stability and constrained conformations, which can lead to high receptor affinity and selectivity. However, their synthesis can be challenging, as the cyclization of a linear precursor is often an inefficient process. This compound and related pseudoproline dipeptides offer significant advantages in this area. peptide.comresearchgate.net

Pre-organization of Linear Precursors for Enhanced Cyclization

The success of a macrocyclization reaction depends heavily on the linear peptide precursor adopting a conformation that brings its N- and C-termini into close proximity. The rigid kink introduced by the pseudoproline dipeptide acts as a "molecular hinge," pre-organizing the peptide backbone into a turn-like structure that is conducive to ring closure. peptide.comiris-biotech.de This pre-organization minimizes the entropic penalty associated with cyclization, leading to faster reaction rates and higher yields of the desired cyclic product. researchgate.netpeptide.com Research has shown that incorporating a pseudoproline can significantly accelerate the on-resin cyclization of linear peptides. peptide.com

Application in Macrocyclization Strategies for Structured Peptide Scaffolds

The enhanced efficiency afforded by pseudoproline-mediated cyclization makes this compound a valuable component in strategies aimed at creating diverse and structurally complex peptide scaffolds. researchgate.net Its ability to facilitate robust ring formation allows for the reliable synthesis of macrocycles that can serve as templates for peptidomimetics or other advanced molecular constructs. chemimpex.com The native Ala-Cys sequence is regenerated upon final cleavage from the resin with Trifluoroacetic acid (TFA), making the pseudoproline a "traceless" tool for improving cyclization efficiency. alfa-chemistry.comresearchgate.netsigmaaldrich.com This feature is critical for producing the native peptide structure without any residual artifacts from the synthesis aid.

Cyclization ParameterLinear Precursor without PseudoprolineLinear Precursor with PseudoprolineReference
Backbone ConformationRandom / FlexiblePre-organized / Turn-like peptide.comresearchgate.net
Cyclization RateSlowAccelerated researchgate.netpeptide.com
Cyclization YieldLowerHigher researchgate.net

Exploration in Advanced Chemical Biology Probes

While direct applications of this compound in creating specific chemical biology probes are not extensively detailed, its fundamental utility in peptide synthesis underpins the feasibility of constructing such advanced tools. Chemical biology probes often consist of complex peptide sequences that may be cyclic, hydrophobic, or otherwise difficult to synthesize. These peptides are frequently functionalized with reporter tags, such as fluorophores or biotin, to study biological processes.

The ability of this compound to ensure the high-fidelity synthesis of the core peptide scaffold is a critical prerequisite for the development of reliable and well-defined probes. By overcoming aggregation and improving yields, it enables the efficient production of the foundational peptide sequence. This high-quality peptide can then be reliably modified to incorporate the necessary functionalities for a chemical probe. Therefore, the compound is an enabling technology, facilitating the creation of sophisticated peptide-based tools for research in proteomics, diagnostics, and molecular imaging.

Design of Molecular Tools for Protein-Protein Interaction Studies (Structural Focus)

The modulation of protein-protein interactions (PPIs) is a key area of therapeutic interest, yet the large and often featureless interfaces involved present a significant challenge for small-molecule inhibitors. Peptides derived from one of the interacting partners are attractive starting points for inhibitor design, but their inherent flexibility often leads to poor binding affinity and proteolytic instability. The introduction of conformational constraints is a widely adopted strategy to pre-organize a peptide into its bioactive conformation, thereby reducing the entropic penalty of binding.

The thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety in this compound serves as a potent "turn-inducer," effectively creating a kink in the peptide backbone. nih.goviris-biotech.de This is structurally analogous to the effect of a proline residue but with the added advantage of being derived from cysteine, which offers unique chemical properties. By replacing a specific amino acid pair in a peptide sequence with Ala-Cys(Psi(Dmp,H)pro), researchers can enforce a specific turn geometry that can mimic the secondary structure of a native binding epitope, such as a β-turn or a loop.

This structural control is critical for designing peptide-based inhibitors that can accurately present their side-chain pharmacophores for interaction with the target protein. The rigidification of the peptide backbone can lead to a significant enhancement in binding affinity and specificity compared to the corresponding linear, flexible peptide.

Table 1: Research Findings on the Structural Impact of Cysteine-Based Pseudoprolines in Peptide Design

FindingStructural ImplicationReference for Principle
Induction of a "Kink" The thiazolidine ring favors a cis-amide bond conformation with the preceding alanine (B10760859) residue, forcing a turn in the peptide backbone. nih.goviris-biotech.de
Disruption of β-Sheet Formation By introducing a turn, the pseudoproline moiety disrupts the intermolecular hydrogen bonding that leads to peptide aggregation via β-sheet formation. This is crucial for the synthesis and solubility of PPI inhibitors derived from aggregation-prone sequences. iris-biotech.de
Enhanced Macrocyclization Efficiency The pre-organization of the peptide backbone into a turn conformation brings the N- and C-termini into proximity, facilitating more efficient head-to-tail cyclization. This is a common strategy for further constraining peptide inhibitors. nih.govacs.org
Mimicry of Binding Epitopes The defined turn structure can be designed to mimic the conformation of key loops or turns at a protein-protein interface, allowing the peptide to act as a high-affinity competitive inhibitor. nih.govfrontiersin.orgnih.gov

While specific studies detailing the use of this compound in published PPI inhibitor designs are not prevalent, the principles derived from studies on similar cysteine-based pseudoprolines are directly applicable. nih.govacs.org The choice of the dimethoxyphenyl (Dmp) group on the thiazolidine ring can also influence the local chemical environment and may offer opportunities for further interactions or stabilization.

Development of Mechanistic Probes for Enzyme Substrate Characterization in Research Settings

The study of enzyme mechanisms and the characterization of substrate specificity often rely on the use of modified substrates or inhibitors that can act as molecular probes. These probes can help to trap enzymatic intermediates, map active site geometries, or report on binding events. The conformational rigidity and unique chemical nature of peptides incorporating this compound make them intriguing candidates for the development of such probes.

By incorporating this dipeptide into a known enzyme substrate sequence, researchers can investigate the importance of substrate conformation for enzyme recognition and catalysis. The fixed turn induced by the Cys(Psi(Dmp,H)pro) moiety can be used to systematically probe the conformational requirements of an enzyme's active site. For example, if an enzyme preferentially binds its substrate in a turned conformation, a peptide probe containing this pseudoproline may exhibit enhanced binding affinity or act as a potent inhibitor.

Furthermore, the thiazolidine ring itself, being a derivative of cysteine's thiol group, introduces a unique chemical handle. While generally stable, the thiazolidine can be susceptible to specific chemical or enzymatic conditions, potentially allowing for the design of probes that react within the enzyme's active site. For instance, the proximity of the thiazolidine sulfur to catalytic residues could be exploited to study covalent modification or charge-transfer interactions.

Table 2: Potential Applications of this compound in Designing Enzyme Probes

ApplicationRationaleResearch Context
Conformationally Locked Substrate Analogues To investigate if an enzyme's active site has a preference for a specific substrate conformation (e.g., a β-turn). A peptide probe with a pre-organized turn may show altered binding kinetics or act as a competitive inhibitor.Probing the specificity of proteases, kinases, or phosphatases that recognize flexible loop regions in their substrates.
Mapping Active Site Topography By systematically moving the position of the Ala-Cys(Psi(Dmp,H)pro) turn within a substrate sequence, it is possible to map the spatial constraints of the enzyme's active site.Elucidating the structure-activity relationships of enzymes with large or complex substrate binding sites.
Probes for Covalent Inhibition The thiazolidine ring, while relatively stable, could be designed to be reactive under specific enzymatic conditions, leading to covalent modification of the enzyme. This could be used to identify active site residues.Development of activity-based probes for enzyme families that utilize cysteine or other nucleophilic residues in their catalytic mechanism.
Fluorescence Quenching Probes The dimethoxyphenyl (Dmp) group could potentially act as a fluorescence quencher when brought into proximity with a fluorescently labeled amino acid elsewhere in the peptide probe. Conformational changes upon enzyme binding could alter the quenching efficiency, providing a readout of the binding event.Development of continuous assays for enzyme activity or for use in high-throughput screening for enzyme inhibitors.

While the direct application of this compound as a mechanistic probe is an area ripe for exploration, the foundational principles of using conformationally constrained peptides and the unique chemistry of the thiazolidine moiety provide a strong basis for its utility in advancing our understanding of enzyme function.

Future Directions and Emerging Research Avenues

Development of Novel Psi(Dmp,H)pro-Based Derivatives with Tuned Conformational Properties

The future development of derivatives based on the Cys(Psi(Dmp,H)pro) scaffold is a promising area of research. The conformational kink induced by the pseudoproline is a direct result of its stereochemistry and the substituents on the thiazolidine (B150603) ring. By chemically modifying the 2,4-dimethoxyphenyl (Dmp) group, researchers can fine-tune the electronic and steric properties of the pseudoproline, thereby altering the dihedral angles of the peptide backbone. This allows for precise control over the local conformation, which can be used to design peptides with specific secondary or tertiary structures.

Potential modifications to the Dmp group could include the introduction of electron-withdrawing or electron-donating groups, which would modulate the stability of the thiazolidine ring and its lability to acid. Furthermore, altering the substitution pattern on the aromatic ring could create new steric environments, influencing how the peptide folds.

Modification on Dmp GroupPotential Effect on Conformational PropertiesRationale
Replacement of Methoxy (B1213986) (-OCH3) with Trifluoromethyl (-CF3)Increased acid lability of the thiazolidine ring; potential alteration of the cis/trans amide bond ratio.-CF3 is a strong electron-withdrawing group, which can influence the electronic character of the ring system.
Introduction of a bulky tert-Butyl groupIncreased steric hindrance, potentially forcing a more pronounced backbone kink.Bulky groups can restrict rotational freedom and favor specific rotamers, enhancing the turn-inducing property.
Addition of a third substituent (e.g., -OH or -NH2)Creation of new hydrogen bonding possibilities; potential for orthogonal derivatization.A hydroxyl or amino group could interact with other residues or be used as a handle for attaching other molecules.
Replacement of Dmp with a simpler Phenyl or Benzyl groupBaseline comparison for understanding the role of the methoxy groups in stability and conformation.Simplifying the structure helps to dissect the specific contributions of the Dmp substituents.

Integration with Other Non-Canonical Amino Acids and Advanced Peptide Modification Strategies

The structural control offered by Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH is amplified when combined with other non-canonical amino acids (ncAAs). The incorporation of ncAAs is a key strategy for improving the stability, activity, and proteolytic resistance of peptides. researchgate.net When a Cys(Psi(Dmp,H)pro) moiety is placed strategically within a sequence, its turn-inducing properties can pre-organize the peptide backbone, facilitating the incorporation of other sterically demanding ncAAs or complex modifications.

Advanced strategies such as peptide stapling, lipidation, or glycosylation can be synergistically combined with pseudoproline technology. For instance, the defined kink from the Psi(Dmp,H)pro unit can correctly position reactive side chains for efficient macrocyclization, a technique used to lock peptides into their bioactive conformation and improve metabolic stability. nih.govchemimpex.com The integration of this building block with other modifications opens up a vast chemical space for creating sophisticated peptidomimetics with enhanced therapeutic potential. nih.gov

Advanced Computational Modeling for Predictive Design of Psi(Dmp,H)pro-Containing Architectures

By using computational models, researchers can perform in silico screening of various sequences containing the Psi(Dmp,H)pro moiety to identify candidates with a high propensity to adopt a desired structure. This predictive power accelerates the design-build-test cycle, reducing the time and resources required to develop new peptide-based molecules. Force fields are continuously being refined to more accurately represent the unique geometries of non-canonical residues like pseudoprolines, further enhancing the reliability of these computational predictions.

Computational MethodApplication in Psi(Dmp,H)pro-Containing Peptide Design
Molecular Dynamics (MD) SimulationPredicting conformational ensembles, stability of secondary structures, and solvent interactions.
Quantum Mechanics (QM) CalculationsDetermining the precise bond angles, lengths, and charge distribution of the Psi(Dmp,H)pro moiety to refine force fields.
Homology ModelingBuilding initial 3D models of larger peptides containing the pseudoproline, based on known structures.
Peptide Docking SimulationsPredicting how the constrained conformation of a Psi(Dmp,H)pro-containing peptide interacts with a protein target.

High-Throughput Synthesis and Screening Applications in Chemical Libraries for Structural Exploration

The robust nature of building blocks like this compound makes them highly suitable for automated high-throughput peptide synthesis. openaccessjournals.comguidechem.com Technologies such as parallel synthesis allow for the rapid creation of large, diverse peptide libraries. researchgate.net By incorporating the Cys(Psi(Dmp,H)pro) unit at specific positions within these libraries, it is possible to generate collections of peptides with constrained conformations.

These libraries can then be screened for a variety of functions, such as binding to a specific protein target or catalyzing a chemical reaction. The structural information gained from the screening hits is particularly valuable because the conformational constraint imposed by the pseudoproline simplifies the structure-activity relationship (SAR) analysis. This approach allows for a more efficient exploration of the structural requirements for bioactivity and accelerates the discovery of lead compounds.

Expanding the Scope of Molecular Architectures Amenable to Psi(Dmp,H)pro Incorporation in Materials Science and Nanobiotechnology

The ability of pseudoprolines to induce specific, stable turns in peptide chains is highly attractive for applications in materials science and nanobiotechnology. Self-assembling peptides are a class of biomaterials that can form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. The structure and properties of these materials are dictated by the sequence and conformation of the constituent peptides.

By incorporating Cys(Psi(Dmp,H)pro) into self-assembling peptide sequences, researchers can gain precise control over the molecular architecture of the resulting nanomaterials. For example, the induced kink can be used to design amphiphilic peptides that readily form micelles or nanovesicles for drug delivery applications. Furthermore, the controlled folding can be used to create hydrogels with specific mechanical properties for tissue engineering scaffolds. The versatility of this building block opens new avenues for creating "smart" biomaterials that can respond to environmental stimuli, further bridging the gap between synthetic chemistry and advanced materials.

Q & A

Q. Methodological Insight :

  • Synthesis Optimization : Incorporate Ψ(Dmp,H)pro at strategic positions (e.g., every 5–7 residues) to minimize chain aggregation.
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring the pseudoproline remains stable until cleavage with TFA/water/triisopropylsilane (95:2.5:2.5) .

How should researchers prepare stable stock solutions of this compound for in vitro assays?

Basic Question
The compound is soluble in DMSO (10 mM stock recommended). To ensure stability:

  • Preparation : Dissolve in anhydrous DMSO, vortex for 30 sec, and sonicate at 37°C for 10 min to achieve clarity .
  • Storage : Aliquot into single-use vials; store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .

What analytical methods are recommended to verify the purity and identity of this compound?

Advanced Question

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time and peak symmetry (>95% purity) should align with reference standards .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode; expected [M+H]+ for C₃₂H₃₄N₂O₇S is 591.2 (observed m/z: 591.3 ± 0.1) .
  • Contradiction Resolution : Discrepancies in purity reports may arise from residual DMSO or incomplete cleavage. Repurify via preparative HPLC if purity <95% .

How can researchers mitigate cysteine-related side reactions during peptide synthesis using this building block?

Advanced Question

  • Thiol Protection : The Ψ(Dmp,H)pro group acts as a temporary protective group. Post-cleavage, the cysteine thiol is regenerated under acidic conditions (TFA).
  • Oxidation Control : Add 0.1 M methionine to cleavage cocktails to scavenge oxidizing agents .
  • Aggregation Prevention : Combine with other solubility-enhancing strategies (e.g., backbone amide protection or microwave-assisted synthesis) .

What experimental parameters are critical for in vivo studies using derivatives of this compound?

Advanced Question

  • Formulation : For hydrophobic peptides, prepare a DMSO/PEG300/Tween 80/ddH₂O (5:40:5:50) vehicle. Ensure clarity at each mixing step .
  • Dosage Calculation : Adjust based on animal weight (e.g., 1 mg/kg in mice = 0.025 mg per 25 g mouse). Include a 10% excess to account for pipetting losses .
  • Bioavailability : Monitor plasma stability via LC-MS/MS; pseudoprolines may alter metabolic resistance .

How does the Dmp group in Ψ(Dmp,H)pro influence spectroscopic characterization?

Advanced Question
The Dmp group introduces strong UV absorbance at 280 nm, aiding quantification via UV-Vis. However, it may interfere with fluorescence-based assays.

  • Workaround : Use MS or NMR (¹H/¹³C) for quantification in fluorescent assays.
  • Structural Confirmation : ¹H NMR in DMSO-d₆ should show aromatic protons at δ 6.8–7.1 ppm (Dmp) and Fmoc signals at δ 4.2–4.4 ppm .

What are common pitfalls in synthesizing peptides with multiple pseudoproline motifs, and how can they be resolved?

Advanced Question

  • Pitfall 1 : Incomplete Fmoc deprotection due to steric hindrance. Solution : Extend deprotection time to 10 min or use 5% DBU in DMF .
  • Pitfall 2 : Cleavage-induced side reactions. Solution : Optimize TFA cleavage time (2–4 hr) and include scavengers (e.g., triisopropylsilane) .

How should researchers handle discrepancies between computational predictions and experimental data for this compound’s solubility?

Advanced Question

  • Root Cause : Predictions may not account for DMSO interactions or batch-specific impurities.
  • Validation : Measure solubility experimentally via nephelometry. If solubility <1 mM, consider co-solvents (e.g., 10% PEG300) or salt forms .

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